2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride
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Description
2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C5H12ClNO3S. This compound is characterized by the presence of a sulfonimidoyl group attached to a propanoic acid backbone. It is often used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride typically involves the reaction of
Biological Activity
2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's chemical formula is C5H12N2O3S with a molecular weight of 188.23 g/mol. It contains a methylsulfonimidoyl group, which contributes to its biological properties.
The biological activity of 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonimidoyl group is known to facilitate hydrogen bonding and other interactions that can influence enzyme activity and cellular signaling pathways.
Nrf2 Pathway Activation
Research indicates that compounds containing sulfonyl groups can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. Activation of this pathway leads to the upregulation of antioxidant enzymes and cytoprotective genes, potentially mitigating damage from reactive oxygen species (ROS) .
Antioxidant Properties
The compound has been shown to exhibit significant antioxidant activity by enhancing the expression of enzymes such as glutathione peroxidase and superoxide dismutase. This effect contributes to its protective role against oxidative stress-related diseases .
Anti-inflammatory Effects
Studies have demonstrated that 2-Methyl-2-(methylsulfonimidoyl)propanoic acid hydrochloride can suppress pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Case Studies
- Oxidative Stress in Neurodegenerative Diseases
- Diabetes Management
Data Tables
Properties
IUPAC Name |
2-methyl-2-(methylsulfonimidoyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-5(2,4(7)8)10(3,6)9;/h6H,1-3H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKOMBNIVEMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=N)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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